2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with an isopropyl group and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-isopropylpiperazine, is reacted with an appropriate acylating agent to introduce the acetamide group.
Boronic Ester Formation: The phenylboronic acid pinacol ester is synthesized separately and then coupled with the piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological targets, while the boronic ester group can form reversible covalent bonds with specific biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness
2-(4-Isopropylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to the combination of its piperazine ring and boronic ester group, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H34BN3O3 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H34BN3O3/c1-16(2)25-13-11-24(12-14-25)15-19(26)23-18-9-7-17(8-10-18)22-27-20(3,4)21(5,6)28-22/h7-10,16H,11-15H2,1-6H3,(H,23,26) |
InChI Key |
VAQPQQHVRBEBID-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C(C)C |
Origin of Product |
United States |
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